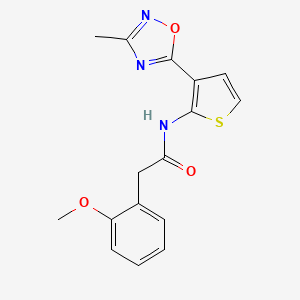

2-(2-methoxyphenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-(2-methoxyphenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide is a structurally complex molecule that likely exhibits a range of biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with methoxyphenyl and oxadiazole moieties have been studied for their potential pharmacological properties, including anticonvulsant and anticancer activities.

Synthesis Analysis

The synthesis of related compounds involves linear synthetic routes that incorporate various functional groups into the final structure. For instance, the synthesis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides involves forming amide bonds and introducing methoxyamino groups . Similarly, the synthesis of novel 2-chloro N-aryl substituted acetamide derivatives of oxadiazole compounds includes the use of LCMS, IR, and NMR spectroscopies for characterization . These methods could be adapted for the synthesis of the compound , ensuring the correct placement of the methoxyphenyl and oxadiazole groups.

Molecular Structure Analysis

The molecular structure of related compounds shows significant variation in the dihedral angles between amide groups and aromatic rings, which can influence the overall conformation and potential interactions with biological targets. For example, the dihedral angle between the amide groups in 2-acetamido-N-benzyl-2-(methoxyamino)acetamide is 157.3 degrees, indicating a linearly extended conformation . In contrast, the oxadiazole ring in methyl 2-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenylacetate forms a small dihedral angle with the directly bonded benzene ring, suggesting a more compact structure . These structural insights are crucial for understanding the molecular interactions of the compound under study.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve the functional groups present in its structure. The amide bonds and methoxy groups are common sites for chemical reactions, such as hydrolysis or nucleophilic substitution. The oxadiazole ring is another reactive site that can participate in various chemical transformations, potentially leading to the formation of new derivatives with altered biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of hydrogen bonds and weak non-standard C-H...O interactions in related compounds suggests that similar interactions could be present in the compound of interest, affecting its solubility, melting point, and stability . The planar hydrophilic and hydrophobic areas identified in the crystal structures of related compounds could also be relevant for the compound's interaction with biological membranes and its overall pharmacokinetic profile .

Applications De Recherche Scientifique

Chemotherapeutic Applications

A study by Kaya et al. (2017) discusses the design, synthesis, and evaluation of hydrazide and oxadiazole derivatives, including those with a structure closely related to the compound , for their antimicrobial and antiproliferative activities. These compounds have shown promising results against human tumor cell lines, such as A549 lung and MCF7 breast cancer cell lines, highlighting their potential as chemotherapeutic agents. The specific derivative, bearing a 1,3,4-oxadiazole ring and 6-methoxy benzothiazole moiety, exhibited the highest inhibitory activity against these cancer cell lines, suggesting the significance of the oxadiazole ring in enhancing antitumor activity (Kaya et al., 2017).

Antimicrobial Activities

The same study by Kaya et al. also explored the in vitro antimicrobial activities of these compounds against various gram-positive and gram-negative bacteria and fungi. The findings revealed that the compounds exhibit higher antimicrobial potential against gram-negative bacteria compared to gram-positive bacteria. This suggests that these derivatives could serve as a basis for developing new antimicrobial agents to address the challenge of bacterial resistance (Kaya et al., 2017).

Propriétés

IUPAC Name |

2-(2-methoxyphenyl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c1-10-17-15(22-19-10)12-7-8-23-16(12)18-14(20)9-11-5-3-4-6-13(11)21-2/h3-8H,9H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVJMLHJIKRRGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(SC=C2)NC(=O)CC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methoxyphenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2519263.png)

![Tricyclo[2.2.1.02,6]heptane-3-thiol](/img/structure/B2519266.png)

![4-chloro-N-[2-[3-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2519275.png)

![1-(4-fluorobenzyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2519277.png)

![5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2519278.png)

![N-Cyclopentyl-N-[(2,4-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2519280.png)

![5-((2,4-Dichlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2519283.png)

![{6-Chloro-4-[(3,5-dimethylphenyl)sulfonyl]-3-quinolyl}(piperidino)methanone](/img/structure/B2519286.png)